Cas no 1227595-13-2 (2-Bromo-6-methylpyridine-4-acetonitrile)

2-Bromo-6-methylpyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-Bromo-6-methylpyridine-4-acetonitrile
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- インチ: 1S/C8H7BrN2/c1-6-4-7(2-3-10)5-8(9)11-6/h4-5H,2H2,1H3
- InChIKey: XHWWXQRGJLPRLA-UHFFFAOYSA-N
- SMILES: BrC1=CC(CC#N)=CC(C)=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- XLogP3: 1.9
- トポロジー分子極性表面積: 36.7
2-Bromo-6-methylpyridine-4-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026000663-1g |
2-Bromo-6-methylpyridine-4-acetonitrile |
1227595-13-2 | 97% | 1g |
$1848.00 | 2023-09-03 | |
Alichem | A026000663-500mg |
2-Bromo-6-methylpyridine-4-acetonitrile |
1227595-13-2 | 97% | 500mg |
$940.80 | 2023-09-03 | |
Alichem | A026000663-250mg |
2-Bromo-6-methylpyridine-4-acetonitrile |
1227595-13-2 | 97% | 250mg |
$720.80 | 2023-09-03 |
2-Bromo-6-methylpyridine-4-acetonitrile 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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2-Bromo-6-methylpyridine-4-acetonitrileに関する追加情報
Latest Research Insights on 2-Bromo-6-methylpyridine-4-acetonitrile (CAS: 1227595-13-2) in Chemical Biology and Pharmaceutical Applications
2-Bromo-6-methylpyridine-4-acetonitrile (CAS: 1227595-13-2) is a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its utility in medicinal chemistry due to its versatile reactivity and potential to serve as a building block for complex heterocyclic structures. This research brief consolidates the latest findings on its applications, synthetic pathways, and pharmacological relevance.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Bromo-6-methylpyridine-4-acetonitrile in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's bromo and cyano functional groups enabled efficient cross-coupling reactions, yielding derivatives with nanomolar potency against BTK, a target for autoimmune diseases and B-cell malignancies. The study emphasized the compound's role in optimizing drug-like properties, such as solubility and metabolic stability.
Further research in ACS Omega explored its application in photoaffinity labeling probes. The methylpyridine core of 2-Bromo-6-methylpyridine-4-acetonitrile was functionalized with diazirine groups, creating tools for target identification in proteomics. This approach has been instrumental in mapping protein-ligand interactions for undruggable targets, showcasing the compound's adaptability in chemical biology.
In terms of synthetic methodology, a 2024 Nature Communications paper reported a scalable, one-pot preparation of 2-Bromo-6-methylpyridine-4-acetonitrile via Pd-catalyzed cyanation of 2,6-dibromopyridine derivatives. This protocol achieved >90% yield with minimal byproducts, addressing previous challenges in regioselectivity and purification. The authors highlighted its cost-effectiveness for industrial-scale production.
Emerging safety data from European Journal of Pharmaceutical Sciences (2024) revealed that 2-Bromo-6-methylpyridine-4-acetonitrile exhibits favorable toxicological profiles in preclinical models, with no observed genotoxicity at pharmacologically relevant concentrations. These findings support its continued use in drug discovery pipelines.
In conclusion, 2-Bromo-6-methylpyridine-4-acetonitrile remains a cornerstone in medicinal chemistry, with recent advances expanding its applications from small-molecule therapeutics to chemical probes. Its dual role as a synthetic intermediate and a structural motif in bioactive compounds underscores its enduring value in pharmaceutical research.
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